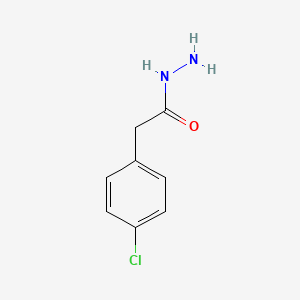

2-(4-Chlorophenyl)acetohydrazide

Description

Overview of Acetohydrazide Scaffolds in Drug Discovery Research

The acetohydrazide scaffold, characterized by the -C(=O)NHNH₂ functional group, is a cornerstone in medicinal chemistry and drug discovery. nih.govmdpi.com This versatile structural motif is a key building block for the synthesis of numerous heterocyclic compounds, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles. nih.gov The reactivity of the hydrazide group, particularly its ability to undergo condensation reactions with aldehydes and ketones, allows for the straightforward creation of hydrazone derivatives. nih.govchemicalbook.com

Hydrazide and their resulting hydrazone derivatives have been shown to exhibit a wide spectrum of biological activities. benthamdirect.comnih.gov These include antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comwisdomlib.orgmdpi.com The ability of the hydrazide-hydrazone moiety to act as a bidentate ligand and chelate with metal ions is also a key aspect of its biological function in some contexts. mdpi.com The development of novel therapeutic agents often leverages the acetohydrazide core as a starting point for creating libraries of compounds for biological screening. researchgate.net

Table 1: Selected Biological Activities of Acetohydrazide Derivatives

| Biological Activity | Examples of Studied Derivatives |

| Antimicrobial | Quinoline acetohydrazide-hydrazones, Imidazole derivatives |

| Antifungal | Flavonol derivatives with acetohydrazide, Imidazo[1,2-a]pyridine derivatives |

| Anticancer | Hydrazide-containing HDAC inhibitors, Benzimidazole-derived N-acylhydrazones |

| Anti-inflammatory | Ibuprofen-based acyl hydrazones |

| Antitubercular | Isoniazid (B1672263), Hydrazide-hydrazone derivatives |

Significance of 4-Chlorophenyl Moieties in Bioactive Compound Design

The 4-chlorophenyl group is a frequently incorporated structural unit in the design of bioactive compounds. Its prevalence in medicinal chemistry can be traced back to historical synthetic accessibility and the often-favorable influence it has on a molecule's pharmacological profile. nih.gov The substitution of a phenyl ring with a chlorine atom at the para position can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. nih.gov

This modification can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. nih.gov The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. Furthermore, the 4-chlorophenyl group can serve as a bioisosteric replacement for other groups, allowing for the fine-tuning of a drug candidate's properties to optimize efficacy and reduce toxicity. nih.govcambridgemedchemconsulting.com The presence of this moiety is a common feature in a wide range of drugs targeting various receptors and enzymes. elsevierpure.com

Table 2: Influence of the 4-Chlorophenyl Moiety on Drug Properties

| Property | Influence of 4-Chlorophenyl Group |

| Lipophilicity | Generally increases lipophilicity, which can affect absorption and distribution. |

| Metabolic Stability | The C-Cl bond is relatively stable to metabolic cleavage, potentially increasing the drug's half-life. |

| Target Binding | Can participate in halogen bonding and other interactions to enhance binding affinity. |

| Bioisosterism | Can be used as a replacement for other functional groups to modulate activity and pharmacokinetics. |

Historical Context and Evolution of Research on Related Hydrazide Structures

The history of hydrazide structures in medicine is prominently marked by the discovery of isoniazid, or isonicotinic acid hydrazide, in the mid-20th century. brieflands.comnih.govwikipedia.org Although synthesized in 1912, its potent antitubercular activity was not recognized until the late 1940s and early 1950s. brieflands.comnih.govwikipedia.org This discovery was a landmark event in the treatment of tuberculosis and firmly established hydrazides as a critical class of therapeutic agents. nih.govlaskerfoundation.org

The initial success of isoniazid spurred further research into other hydrazide derivatives. In the 1950s and 1960s, a number of hydrazine-based compounds were developed as monoamine oxidase inhibitors (MAOIs) for the treatment of depression. wikipedia.org While many of these early hydrazine (B178648) MAOIs were later withdrawn due to toxicity concerns, they paved the way for the development of safer and more selective drugs. wikipedia.org More recently, research has focused on the development of hydrazide-based histone deacetylase (HDAC) inhibitors for cancer therapy, highlighting the continued evolution and diversification of the therapeutic applications of hydrazide scaffolds. nih.govacs.org The journey from the accidental discovery of phenylhydrazine (B124118) in the 1870s to the rational design of modern hydrazide-based drugs illustrates a rich history of chemical and medical innovation. brieflands.com

Table 3: Timeline of Key Developments in Hydrazide Research

| Year | Development | Significance |

| 1874 | Accidental discovery of Phenylhydrazine by Hermann Emil Fischer. brieflands.com | Laid the foundation for the study of hydrazine compounds. |

| 1912 | Synthesis of isonicotinyl hydrazine (later known as isoniazid). brieflands.comnih.gov | The compound's biological activity remained unknown for decades. |

| 1950s | Discovery of the antitubercular activity of isoniazid. brieflands.comwikipedia.org | Revolutionized the treatment of tuberculosis. |

| 1950s-1960s | Development of hydrazine-based monoamine oxidase inhibitors (MAOIs). wikipedia.org | Introduced a new class of antidepressant medications. |

| 2015-Present | Advancements in hydrazide-based HDAC inhibitors. nih.govacs.org | Exploration of new therapeutic avenues for cancer and other diseases. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTSFZRZKFXXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332443 | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-51-4 | |

| Record name | 4-Chlorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Chlorophenyl Acetohydrazide and Its Derivatives

Classic and Modern Synthetic Routes to the Core Structure

The core structure of 2-(4-chlorophenyl)acetohydrazide serves as a fundamental building block for more complex derivatives. Its synthesis is typically achieved through straightforward and well-established chemical reactions.

One of the most common and classic methods involves the hydrazinolysis of a corresponding ester, such as ethyl (4-chlorophenyl)acetate. In this procedure, the ester is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, commonly ethanol (B145695). nih.gov The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide. This method is widely employed due to its reliability and good yields. mdpi.com

Another established route starts with 4-chlorophenylacetic acid. The carboxylic acid is first converted to a more reactive acyl halide, typically 4-chlorophenylacetyl chloride, by reacting it with an agent like thionyl chloride or sulfuric anhydride. The resulting acyl chloride is then treated with hydrazine to furnish this compound. This two-step process is also highly effective for producing the desired core structure.

| Starting Material | Reagents | Key Transformation | Reference(s) |

| Ethyl (4-chlorophenyl)acetate | Hydrazine hydrate, Ethanol | Hydrazinolysis of ester | nih.gov |

| 4-Chlorophenylacetic acid | 1. Sulfuric anhydride2. Hydrazine | Conversion to acid chloride followed by reaction with hydrazine |

Multistep Synthetic Procedures for Functionalized Derivatives

The this compound core is a versatile scaffold for creating a wide array of derivatives through various synthetic transformations. The presence of the reactive hydrazide moiety (-CONHNH₂) allows for further functionalization, leading to compounds with diverse chemical properties.

A primary reaction of this compound is its condensation with aldehydes or ketones. This reaction typically occurs by refluxing the hydrazide with the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid such as acetic acid. mdpi.com The reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by the elimination of a water molecule, resulting in the formation of a new carbon-nitrogen double bond (C=N). The products of this reaction are known as N-acylhydrazones, a class of Schiff bases. javeriana.edu.co

This methodology allows for the synthesis of a large library of derivatives by varying the structure of the aldehyde or ketone reactant. For instance, the reaction of this compound with substituted aromatic aldehydes yields a series of N'-benzylidene-2-(4-chlorophenyl)acetohydrazides. javeriana.edu.co

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Product Class | Example Product | Reference(s) |

| This compound | 2-Hydroxybenzaldehyde | N-Acylhydrazone | 2-(4-chlorophenyl)-N'-(2-hydroxybenzylidene)acetohydrazide | javeriana.edu.co |

| This compound | Various Arylaldehydes | N-Acylhydrazone | N'-Arylmethylidene-2-(4-chlorophenyl)acetohydrazides | javeriana.edu.co |

The hydrazide functional group is inherently nucleophilic, owing to the lone pairs of electrons on its nitrogen atoms. youtube.com This property is the basis for its reactivity in nucleophilic addition reactions. The initial step in the formation of N-acylhydrazones is a classic example, where the hydrazide's terminal nitrogen attacks the carbonyl carbon. savemyexams.com

Beyond reactions with aldehydes and ketones, this compound can participate in nucleophilic additions with other types of electrophiles. For example, it can react with isothiocyanates (R-N=C=S). The nucleophilic nitrogen of the hydrazide attacks the central carbon of the isothiocyanate, leading to the formation of thiosemicarbazide (B42300) derivatives. These derivatives are valuable intermediates for synthesizing heterocyclic compounds. researchgate.net Another important reaction is the addition to carbon disulfide (CS₂) in the presence of a base, which is a key step in the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. mdpi.com

Hydrazides and their derivatives are exceptionally useful precursors for the synthesis of various five-membered aromatic heterocycles. mdpi.com These cyclization reactions transform the linear hydrazide structure into stable ring systems.

A common synthetic target is the 1,3,4-oxadiazole ring. One pathway involves reacting this compound with carbon disulfide in a basic medium (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate, upon heating with an acid, can cyclize. Alternatively, the N-acylhydrazone derivatives formed from condensation reactions (see 2.2.1) can undergo oxidative cyclization using various reagents to yield 2,5-disubstituted 1,3,4-oxadiazoles.

Another important class of heterocycles, 1,2,4-triazoles, can also be synthesized. For instance, the thiosemicarbazide derivatives obtained from the reaction with isothiocyanates can be cyclized under basic conditions. The intramolecular reaction, involving the elimination of a small molecule like water or hydrogen sulfide, results in the formation of the triazole ring. researchgate.net

| Starting Material | Key Reagents | Heterocyclic Product | Reference(s) |

| This compound | 1. CS₂, KOH2. Acid/Heat | 1,3,4-Oxadiazole derivative | mdpi.com |

| N-Acylhydrazone derivative | Oxidizing Agent | 1,3,4-Oxadiazole derivative | mdpi.com |

| Thiosemicarbazide derivative | Base (e.g., NaOH) | 1,2,4-Triazole (B32235) derivative | researchgate.net |

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group into a substrate containing an active hydrogen atom. academicjournals.org While the N-H protons of this compound itself can be reactive, it is more common to perform this reaction on its heterocyclic derivatives, such as 1,2,4-triazoles.

In this context, the heterocyclic derivative of this compound, which contains an N-H group within the ring, serves as the active hydrogen compound. This compound is reacted with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. researchgate.net The reaction results in the formation of a Mannich base, where an aminomethyl side chain is attached to the nitrogen of the heterocyclic ring. academicjournals.orgnih.gov This synthetic step further increases the structural diversity and complexity of the molecules derived from the original hydrazide. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yields, minimizing reaction times, and ensuring the economic and environmental viability of a synthetic pathway. nih.gov Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reactant stoichiometry.

For the synthesis of the core this compound via hydrazinolysis, optimization typically involves adjusting the reflux time and the molar ratio of the ester to hydrazine hydrate to drive the reaction to completion. nih.gov

In the synthesis of derivatives, such as N-acylhydrazones, reaction conditions can be fine-tuned for higher efficiency. For example, the condensation of hydrazides with aldehydes can be accelerated by using a catalytic amount of acid and by selecting an appropriate solvent. mdpi.com Studies on similar condensation reactions have shown that varying catalysts, adjusting the temperature, and changing the solvent can significantly impact the yield and reaction time. researchgate.net For instance, some condensation reactions benefit from higher temperatures (e.g., 120-130 °C) in solvents like toluene (B28343) or DMF, often in the presence of a base such as potassium carbonate, to achieve better yields. google.com

The table below illustrates parameters that are typically varied to optimize a chemical reaction, based on a model condensation reaction. researchgate.net

| Parameter | Variables Explored | Goal | Reference(s) |

| Catalyst | Type (e.g., ionic liquid, acid, base), Loading (mol%) | Increase reaction rate, Improve selectivity | researchgate.net |

| Solvent | Polarity (e.g., Ethanol, DMF, Toluene), Solvent-free conditions | Improve solubility, Facilitate separation, Greener chemistry | researchgate.netgoogle.com |

| Temperature | Room temperature to reflux (e.g., 80-130 °C) | Overcome activation energy, Control reaction rate | researchgate.netgoogle.com |

| Time | Minutes to hours | Ensure reaction completion, Minimize side products | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced at the α-position to the carbonyl group, relies on established methods of asymmetric synthesis. A prominent and widely utilized strategy involves the use of chiral auxiliaries. williams.eduwikipedia.org These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. williams.edu

A common and effective approach for the asymmetric α-alkylation of carboxylic acid derivatives employs oxazolidinone auxiliaries, often referred to as Evans auxiliaries. wikipedia.orgnih.govresearchgate.net This method is renowned for its high degree of stereocontrol and reliability. The general strategy involves the acylation of the chiral auxiliary with the desired acyl group, followed by a diastereoselective enolate formation and alkylation, and concluding with the cleavage of the auxiliary to yield the enantiomerically enriched product. williams.eduharvard.edu

The synthesis of a chiral α-substituted derivative of this compound can be envisioned through the following representative pathway using an Evans-type oxazolidinone auxiliary:

Step 1: Acylation of the Chiral Auxiliary

The first step involves the N-acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 2-(4-chlorophenyl)acetyl chloride. The acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form the corresponding lithium salt, which is then quenched with the acyl chloride. wikipedia.org

Step 2: Diastereoselective Alkylation

The resulting N-acyl oxazolidinone serves as the substrate for the key stereoselective alkylation step. Deprotonation at the α-carbon with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature generates a rigid, chelated (Z)-enolate. williams.eduharvard.eduresearchgate.net The chelation is directed by the substituent on the oxazolidinone ring. The subsequent addition of an alkylating agent (e.g., an alkyl halide, R-X) occurs preferentially from the face opposite to the bulky substituent of the auxiliary, leading to the formation of one diastereomer in high excess. wikipedia.orgnih.gov The choice of the enantiomer of the chiral auxiliary determines the absolute configuration of the newly formed stereocenter.

Step 3: Cleavage of the Chiral Auxiliary and Hydrazide Formation

Following the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the chiral α-substituted carboxylic acid. This can be accomplished under various conditions. For example, treatment with lithium hydroperoxide (LiOOH) provides the carboxylic acid. nih.gov Alternatively, reduction with lithium borohydride (B1222165) (LiBH₄) would yield the corresponding chiral alcohol.

To obtain the desired this compound derivative, the resulting chiral carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods. The chiral ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol, typically with heating, to afford the final chiral this compound derivative. This final hydrazinolysis step does not affect the stereochemistry at the α-carbon.

A summary of the reaction conditions and expected outcomes for the key alkylation step using an Evans auxiliary is presented in the table below.

| Step | Reagents and Conditions | Intermediate/Product | Key Features | Diastereomeric Ratio (d.r.) |

| Acylation | 1. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, THF, -78 °C2. 2-(4-chlorophenyl)acetyl chloride | N-[2-(4-chlorophenyl)acetyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Formation of the acylated chiral auxiliary. | N/A |

| Alkylation | 1. Acylated auxiliary, NaHMDS, THF, -78 °C2. Alkyl halide (R-X) | N-[2-(4-chlorophenyl)-2-alkyl-acetyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Highly diastereoselective C-C bond formation. The bulky phenyl group on the auxiliary directs the incoming electrophile. | Typically >95:5 |

| Cleavage & Hydrazinolysis | 1. LiOOH, THF/H₂O2. Esterification (e.g., CH₃OH, H⁺)3. Hydrazine hydrate, EtOH, reflux | (R)- or (S)-2-(4-chlorophenyl)-2-alkyl-acetohydrazide | Removal of the auxiliary and formation of the final hydrazide derivative. Configuration depends on the auxiliary used. | N/A (product is enantiomerically enriched) |

Spectroscopic and Structural Characterization Techniques in Compound Analysis

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-(4-Chlorophenyl)acetohydrazide, both ¹H and ¹³C NMR studies are instrumental in confirming the presence and connectivity of its constituent atoms.

¹H NMR: In the proton NMR spectrum of the related compound 2,4'-dichloroacetanilide, the aromatic protons of the chlorophenyl ring typically appear as a set of doublets due to ortho and meta coupling. nih.gov The methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group would be expected to produce a singlet, while the amine (-NH) and hydrazide (-NH₂) protons would also appear as distinct signals. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, 4'-chloroacetophenone, which contains a chlorophenyl group, the aromatic carbons show signals in the downfield region (typically 120-140 ppm). youtube.com The carbon attached to the chlorine atom is a quaternary carbon and often exhibits a weaker signal. youtube.com The carbonyl carbon of the hydrazide group in this compound would be expected to resonate at a significantly downfield chemical shift, often in the range of 160-180 ppm. The methylene carbon would appear in the more upfield region of the spectrum.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, thus confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 128 - 135 |

| C-Cl (Aromatic) | - | 130 - 140 |

| CH₂ | ~3.5 | ~40 |

| C=O | - | 165 - 175 |

| NH | Variable | - |

| NH₂ | Variable | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups typically appear in the region of 3200-3400 cm⁻¹. nist.gov The C=O stretching vibration of the hydrazide group is expected to produce a strong absorption band around 1650-1680 cm⁻¹. nist.gov Additionally, C-H stretching vibrations of the aromatic ring and the methylene group, as well as C=C stretching vibrations of the aromatic ring, would be present in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the chlorophenyl aromatic ring. The presence of the chlorine atom and the hydrazide group may cause a slight shift in the absorption maxima compared to unsubstituted benzene (B151609). For instance, 2-chloro-N-(2,4-dinitrophenyl)acetamide exhibits absorption maxima that can vary with the solvent used. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1640 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometric Elucidation of Molecular Structures (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Common fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the N-N bond of the hydrazide moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise determination of the molecular mass, which allows for the unambiguous determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound as C₈H₉ClN₂O. uni.lu Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Technique |

|---|---|---|

| [M+H]⁺ | 185.04762 | HRMS (Predicted) uni.lu |

| [M+Na]⁺ | 207.02956 | HRMS (Predicted) uni.lu |

| [M-H]⁻ | 183.03306 | HRMS (Predicted) uni.lu |

| Molecular Ion [M]⁺ | ~184 | EI-MS |

| [M+2]⁺ | ~186 | EI-MS |

X-ray Diffraction Analysis of Crystal Structures and Conformations

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A study on the related compound, 2-(4-chlorophenoxy)acetohydrazide (B1349058), reveals that the molecule consists of two planar fragments: the chlorophenyl ring and the N—C(=O)—C group. nih.gov The dihedral angle between these two planes is 14.93 (17)°. nih.gov In the crystal structure of this related hydrazide, molecules are connected by N—H···O and N—H···N hydrogen bonds, forming layers. nih.gov The hydrophobic chlorophenyl groups are oriented outwards from these layers. nih.gov Additionally, Cl···Cl interactions with a distance of 3.406 (2) Å are observed between the layers. nih.gov It is plausible that this compound would adopt a similar crystalline arrangement, with intermolecular hydrogen bonding playing a significant role in its crystal packing. The planarity of the phenyl ring and the hydrazide group, along with potential intermolecular interactions, would define its solid-state conformation.

Table 4: Crystallographic Data for the Related Compound 2-(4-Chlorophenoxy)acetohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.444 (1) | nih.gov |

| b (Å) | 4.011 (1) | nih.gov |

| c (Å) | 35.369 (4) | nih.gov |

| β (°) | 91.89 (1) | nih.gov |

| V (ų) | 913.7 (3) | nih.gov |

| Z | 4 | nih.gov |

Advanced Computational and Theoretical Investigations of 2 4 Chlorophenyl Acetohydrazide

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Spectra

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-Chlorophenyl)acetohydrazide. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose, often employing hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

These calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. From this optimized structure, a wealth of information can be derived. Key structural parameters, including the lengths of covalent bonds and the angles between them, are precisely calculated. For instance, in a related compound, 2-(4-chlorophenoxy)acetohydrazide (B1349058), the molecule is observed to be nearly planar. nih.gov

Furthermore, DFT is used to explore the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Vibrational analysis is another key output, yielding the theoretical infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the peaks observed in experimental spectra, confirming the synthesized structure.

Table 1: Predicted Structural and Electronic Parameters for this compound using DFT This table is illustrative, based on typical results from DFT calculations for similar molecules.

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.24 | Carbonyl bond |

| N-N | 1.39 | Hydrazide N-N bond |

| C-Cl | 1.75 | Phenyl-chlorine bond |

| **Bond Angles (°) ** | ||

| O=C-N | 122.5 | Angle around the carbonyl carbon |

| C-N-N | 119.0 | Angle within the hydrazide group |

| Electronic Properties | ||

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.9 eV | Indicator of chemical stability |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Conformational analysis is the systematic study of the different spatial arrangements of atoms that arise from rotation around single bonds.

For this compound, the key rotatable bonds are between the phenyl ring and the adjacent methylene (B1212753) group (C-C) and between the methylene group and the carbonyl carbon (C-C). By systematically rotating these bonds and calculating the energy of each resulting conformation using quantum chemical methods, a potential energy surface (PES) or energy landscape can be mapped.

This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers required to transition between them (saddle points). Studies on the analogous compound 2-(4-chlorophenoxy)acetohydrazide show that the molecule adopts a nearly planar conformation, with a small dihedral angle of about 15° between the chlorophenyl ring and the C-C(=O)-N group. nih.gov This planarity is often stabilized by intermolecular hydrogen bonds in the crystalline state. nih.gov In contrast, significant steric hindrance can force these fragments to become nearly perpendicular. nih.gov Understanding the preferred conformations is crucial, as only specific shapes may fit into the binding site of a biological target.

Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a dynamic view of how this compound interacts with a biological target, such as a protein receptor or enzyme, over time. nih.gov

The process begins with molecular docking, where computational algorithms predict the preferred binding orientation of the hydrazide within the active site of the target protein. This initial docked pose serves as the starting point for the MD simulation. The entire system—protein, ligand, and surrounding solvent (typically water)—is then simulated for a set period, often ranging from nanoseconds to microseconds. nih.gov

MD simulations track the movements and interactions of every atom, governed by a force field that approximates the potential energy of the system. The simulation generates a trajectory that reveals:

Binding Stability: Whether the ligand remains stably bound in the active site or drifts away.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that anchor the ligand. The simulation can show how these interactions fluctuate or persist over time.

Conformational Changes: How the ligand and the protein adapt their shapes to achieve an optimal fit.

Binding Free Energy: Advanced calculations on the MD trajectory, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

These simulations offer a detailed molecular movie of the recognition and binding process, providing invaluable insights for designing more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.

To build a QSAR model for acetohydrazide derivatives, the following steps are taken:

Data Set Collection: A series of hydrazide compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors (e.g., molecular connectivity indices). nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links a selection of the most relevant descriptors to the biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀). acs.org

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of a separate test set of compounds). mdpi.com

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound and to identify which structural features are most important for enhancing or diminishing activity. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction tools use a molecule's structure to estimate these properties, allowing for early-stage screening to filter out compounds with poor drug-like characteristics. nih.gov

For this compound, various ADME parameters can be predicted using web-based platforms like SwissADME or pkCSM. nih.gov These tools use large databases of experimental data and sophisticated algorithms to make predictions.

Table 2: Predicted ADME and Physicochemical Properties for this compound This table is illustrative, generated based on the known structure of the compound and typical outputs from ADME prediction servers.

| Property Type | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 184.62 g/mol | Within drug-like range (<500) |

| LogP (Lipophilicity) | 1.45 | Optimal for balancing solubility and permeability | |

| Water Solubility | Moderately Soluble | Favorable for absorption | |

| H-bond Donors | 2 | Complies with Lipinski's Rule (≤5) | |

| H-bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |

| P-gp Substrate | No | Not likely to be actively effluxed from cells | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP3A4 Inhibitor | No | Low potential for major metabolic interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and, crucially, weaker intermolecular interactions. chemrxiv.org This analysis is particularly useful for understanding the hydrogen bonding networks that often define the crystal structure and molecular recognition properties of hydrazides. ijnc.ir

QTAIM analysis focuses on the topology of the electron density, ρ(r). Critical points where the gradient of the electron density is zero are located and classified. For intermolecular interactions, the most important is the Bond Critical Point (BCP) found between two interacting atoms. researchgate.net

The properties at the BCP give quantitative insights into the nature and strength of the interaction:

Electron Density (ρ): The value of ρ at the BCP correlates with the bond strength. For hydrogen bonds, it typically falls in the range of 0.002 to 0.04 atomic units.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive value signifies a "closed-shell" interaction, characteristic of hydrogen bonds and van der Waals forces, where electron density is depleted at the BCP. A negative value indicates a "shared-shell" interaction, typical of covalent bonds. researchgate.net

For this compound, QTAIM can be used to precisely characterize the N-H···O hydrogen bonds that form between molecules, as well as weaker interactions like C-H···O or potential π-stacking involving the chlorophenyl ring, providing a deeper understanding of the forces that govern its solid-state structure and ligand-receptor binding. researchgate.netnih.gov

Pharmacological and Biological Activities of 2 4 Chlorophenyl Acetohydrazide and Its Analogues

Antimicrobial Spectrum and Efficacy Studies

The antimicrobial properties of 2-(4-chlorophenyl)acetohydrazide and its derivatives have been a subject of significant research, revealing a broad spectrum of activity against various microbial pathogens. These compounds have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi, with many analogues showing promising results.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial effects. For instance, hydrazide-hydrazones of 4-chlorophenylsulfonyl acid have shown moderate to mild antibacterial activity. When tested against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi, these compounds exhibited zones of inhibition ranging from 10 to 21 mm. nih.gov One particular derivative showed a significant zone of inhibition of 21 mm against S. aureus. nih.gov

Further studies on N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives also revealed their potential as antibacterial agents. bioline.org.br One of these derivatives demonstrated noteworthy activity against S. typhi with a Minimum Inhibitory Concentration (MIC) value of 10.04 ± 1.25 µM, while another was effective against E. coli with an MIC of 9.45 ± 1.00 µM. bioline.org.br These values are comparable to the standard drug, ciprofloxacin. bioline.org.br

Hydrazide-hydrazone derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid have also been synthesized and tested for their antibacterial properties. nih.gov Three of these compounds displayed good antibacterial activity with MIC values between 32 and 64 μg/ml against a panel of bacteria including S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov

Additionally, novel hydrazide-hydrazones of nicotinic acid have shown interesting activity, particularly against Gram-negative strains. nih.gov Two compounds from this series exhibited very strong activity against P. aeruginosa, with MIC values of 0.22 and 0.19 μg/ml, respectively. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone of 4-chlorophenylsulfonyl acid | S. aureus | Zone of Inhibition (ZOI) | 21 mm | nih.gov |

| Hydrazide-hydrazone of 4-chlorophenylsulfonyl acid | B. subtilis, E. coli, S. typhi | Zone of Inhibition (ZOI) | 10-20 mm | nih.gov |

| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative | S. typhi | MIC | 10.04 ± 1.25 µM | bioline.org.br |

| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative | E. coli | MIC | 9.45 ± 1.00 µM | bioline.org.br |

| Hydrazide-hydrazone of 4-(4-chlorophenyl)cyclohexanecarboxylic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | 32-64 µg/ml | nih.gov |

| Nicotinic acid hydrazide-hydrazone derivative | P. aeruginosa | MIC | 0.19-0.22 µg/ml | nih.gov |

Antifungal and Antimycobacterial Potentials

The scope of antimicrobial activity of this compound analogues extends to fungal pathogens. researchgate.net For example, synthesized N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been evaluated for their antifungal properties. Many of the synthesized compounds in a particular study demonstrated approximately 50% antibacterial activity relative to the reference standard, with some showing specific activity against certain strains. bioline.org.br Another study highlighted that all synthesized compounds exhibited high antifungal activity against Candida albicans when compared to fluconazole. researchgate.net

While extensive data on antimycobacterial activity is not as readily available, the broad antimicrobial profile of hydrazide-hydrazones suggests potential in this area as well. mdpi.com The structural similarities to known antimycobacterial agents and the demonstrated efficacy against other resilient microbes warrant further investigation into their potential against Mycobacterium species.

Anticancer and Cytotoxic Potentials in Various Cell Lines

The anticancer potential of this compound and its derivatives has been explored against several human cancer cell lines. These studies have revealed that certain analogues possess significant cytotoxic activity.

A notable example is 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide, which demonstrated a marked effect on the prostate cancer cell line PC-3, with a 58.24% growth inhibition at a concentration of 10 µM. nih.govresearchgate.net This compound exhibited an IC₅₀ value of 54 µM against PC-3 cells and, importantly, showed no cytotoxic effects on the normal rat fibroblast cell line L-929, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Derivatives of 2-(2-chlorophenyl)acetohydrazide (B1363106) have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines, including those from lung, colon, and breast cancers. Some hydrazide-hydrazone derivatives synthesized from this compound displayed lower IC₅₀ values than the conventional chemotherapeutic agent doxorubicin.

Furthermore, metal complexes of Schiff bases derived from this compound have been synthesized and evaluated for their cytotoxic activity. nih.gov For instance, a series of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory activities on HCT-116 colon cancer cells, with some compounds exhibiting IC₅₀ values as low as 0.154 mM. nih.gov These complexes were also found to have good selectivity, as indicated by their inactivity against normal cells. nih.gov

| Compound/Derivative | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide | PC-3 (Prostate Cancer) | % Growth Inhibition | 58.24% at 10 µM | nih.govresearchgate.net |

| 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide | PC-3 (Prostate Cancer) | IC₅₀ | 54 µM | nih.govresearchgate.net |

| Metal complex of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative (6c) | HCT-116 (Colon Cancer) | IC₅₀ | 0.154 mM | nih.gov |

| Metal complex of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative (4a) | HCT-116 (Colon Cancer) | IC₅₀ | 0.18 mM | nih.gov |

Enzyme Inhibition Profiles

The biological activity of this compound and its analogues also extends to the inhibition of specific enzymes, which is a key mechanism for the treatment of various diseases.

Lipase (B570770) Inhibition

Pancreatic lipase is a crucial enzyme in the digestion and absorption of dietary fats, making it a prime target for anti-obesity drugs. nih.gov Research into the lipase inhibitory activities of heterocyclic compounds has shown promising results. In one study, fifteen new heterocyclic compounds were synthesized starting from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide. niscair.res.in The in vitro inhibition studies identified one of these molecules as the most potent inhibitor, exhibiting the lowest IC₅₀ value. niscair.res.in This suggests that the acetohydrazide scaffold can be a valuable component in the design of new lipase inhibitors.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.gov Several studies have highlighted the potential of hydrazide derivatives as α-glucosidase inhibitors. For example, a series of 2-hydrazolyl-4-thiazolidinone hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity, with some analogues showing better inhibition than the standard drug, acarbose. nih.gov

Another study on 1,2,4-triazole (B32235) bearing azinane analogues, which share structural similarities with acetohydrazide derivatives, found that the entire series of molecules was active against the α-glucosidase enzyme. nih.gov In fact, all derivatives showed more potent inhibition of the α-glucosidase enzyme than acarbose. nih.gov These findings underscore the potential of designing potent α-glucosidase inhibitors based on the this compound framework.

Eosinophil Peroxidase (EPO) Inhibition

Eosinophil peroxidase (EPO) is a key enzyme found in eosinophils, a type of white blood cell involved in the immune response, particularly against parasitic infections and in allergic reactions. patsnap.com However, excessive EPO activity can contribute to tissue damage and inflammation in various diseases. patsnap.com Consequently, inhibitors of EPO are being investigated as potential therapeutic agents for eosinophil-related disorders. patsnap.comnih.gov

Research has identified certain hydrazide compounds as capable of inhibiting EPO. nih.gov A study that screened a large number of compounds found that a class of 2-(phenyl)amino-acetohydrazides were among the most potent EPO inhibitors, with some exhibiting IC50 values as low as 10 nM. nih.govfigshare.com The inhibitory capacity of these compounds is influenced by the functional groups attached. nih.gov Specifically, a free terminal amino group, which can act as an electron acceptor, appears to be crucial for strong inhibition. nih.gov

To further understand the structure-activity relationship, the impact of substituents on the benzene (B151609) ring was analyzed. The IC50 values of four different 4-chlorophenyl derivatives of hydrazides and acetic acid were determined, revealing that the functional groups at position 2 modulate the capacity to inhibit EPO-mediated bromination. nih.gov For instance, 2-(4-chlorophenyl) thio-acetohydrazide and 2-(4-chlorophenoxy)-aceto-hydrazide demonstrated IC50 values of 1.200 ± 0.08 µM and 4.900 ± 0.1 µM, respectively. nih.gov

These findings suggest that the development of novel EPO inhibitors, such as analogues of this compound, could provide new treatment strategies for chronic inflammatory and neurodegenerative diseases caused by eosinophilic disorders. nih.govfigshare.com

Table 1: IC50 Values of 4-Chlorophenyl Derivatives as EPO Inhibitors nih.gov

| Compound | IC50 (µM) |

|---|---|

| 2-(4-chlorophenyl) thio-acetohydrazide | 1.200 ± 0.08 |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cell death processes. nih.govnih.govfrontiersin.org Overactivation of PARP-1 can lead to cell injury and is implicated in various pathological conditions, including neurodegenerative diseases. nih.govfrontiersin.org Therefore, PARP-1 inhibitors are being explored as potential therapeutic agents. nih.govmdpi.com

A novel and potent PARP-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), was identified through structure-based drug design and high-throughput screening. nih.gov This compound demonstrated a potent PARP-1 inhibitory activity with an IC50 value of 11 nM. nih.gov In in vitro models, FR255595 was shown to protect against cell death induced by reactive oxygen species by reducing PARP activation. nih.gov

The structural requirements for nucleoside analogues to act as PARP inhibitors have also been investigated. nih.gov Inhibition of PARP was found to be highly dependent on the size of the substituent at the 5-position of the pyrimidine (B1678525) ring. nih.gov While modifications at the 5-position were tolerated, alterations at the 2- or 4-position significantly reduced the inhibitory activity. nih.gov

The development of PARP inhibitors represents a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com The trapping of PARP enzymes at sites of DNA damage by some inhibitors is a key mechanism contributing to their cytotoxic effects in cancer cells. nih.gov

Urease Inhibition

Urease is a nickel-dependent enzyme produced by various bacteria and is associated with infectious diseases and agricultural ammonia (B1221849) emissions. nih.gov The inhibition of urease is a therapeutic strategy for infections caused by ureolytic bacteria and is also used in agriculture to improve the efficiency of urea-based fertilizers. nih.gov

A comprehensive screening of 71 commercially available compounds for their anti-ureolytic properties against both Klebsiella pneumoniae and purified jack bean urease (JBU) was conducted. nih.gov Of the tested compounds, 30 demonstrated significant inhibition of ureolytic activity. nih.gov Among the well-characterized urease inhibitors are N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA), which are transition-state analogues of urea. nih.gov

The study also highlighted 4-bromophenylboronic acid as a potent urease inhibitor, confirming previous reports. nih.gov Thiol compounds are another class of urease inhibitors that can act by binding to the active site nickel ions or by forming mixed disulfides with a catalytically important cysteine residue. nih.gov For example, 2-mercaptoethanol (B42355) completely inhibited the ureolysis of K. pneumoniae at a concentration of 1 mM without affecting bacterial growth. nih.gov

The search for new and effective urease inhibitors is an active area of research, with various classes of compounds, including derivatives of this compound, being investigated. nih.govnih.govumich.edu

Antiparasitic Activities (e.g., Leishmanicidal, Antitrypanosomal)

Hydrazides and their derivatives have been investigated for their potential as antiparasitic agents. nih.gov Research has shown that some of these compounds exhibit in vitro leishmanicidal activity. nih.gov

In one study, a series of 2-arylquinazolin-4-hydrazines were designed and synthesized, inspired by the leishmanicidal activity of 2-arylquinazolin-4(3H)-ones. nih.govacs.org These compounds were evaluated against Leishmania braziliensis, Leishmania infantum, and Trypanosoma cruzi. nih.govacs.org Several of the 2-arylquinazolin-4-hydrazines displayed low-micromolar IC50 values against the Leishmania species, with some being more active than the reference drugs miltefosine (B1683995) and glucantime. nih.govacs.org Against T. cruzi, derivatives bearing electron-withdrawing groups at the 4-position of the aryl ring were the most active. nih.gov The proposed mechanism of action for these compounds involves acting as either antifolate agents or as nitric oxide (NO) donors. nih.govacs.org

Furthermore, quaternary arylalkylammonium derivatives of 2-amino-4-chlorophenyl phenyl sulfides have been identified as a new class of trypanothione (B104310) reductase inhibitors with potent antitrypanosomal and antileishmanial activities in vitro. nih.govelsevierpure.com These compounds were active against T. brucei rhodesiense, T. cruzi, and Leishmania donovani. nih.gov

The search for new antiparasitic agents is crucial due to the limitations of current therapies. plos.org The exploration of compounds like this compound analogues represents a promising avenue for the development of new treatments for parasitic diseases. nih.govmdpi.com

Table 2: Antiparasitic Activity of Selected 2-Arylquinazolin-4-hydrazines nih.gov

| Compound | L. braziliensis IC50 (µM) | L. infantum IC50 (µM) | T. cruzi IC50 (µM) |

|---|---|---|---|

| 3a | 10.06 ± 1.12 | 12.67 ± 1.53 | > 20 |

| 3b | 4.34 ± 0.54 | 1.20 ± 0.14 | 14.56 ± 1.78 |

| 3c | 3.85 ± 0.43 | 2.34 ± 0.28 | 15.67 ± 1.98 |

| 3d | 5.67 ± 0.67 | 3.45 ± 0.41 | 18.98 ± 2.12 |

| 3e | 6.78 ± 0.78 | 4.56 ± 0.54 | 16.78 ± 2.01 |

| 3f | 7.89 ± 0.89 | 5.67 ± 0.67 | > 20 |

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory potential. nih.gov Pharmacological analysis of acylderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid revealed that some of these compounds possess anti-inflammatory effects. nih.gov

The anti-inflammatory activity of various heterocyclic compounds, including those containing a thiazole (B1198619) or 1,2,4-triazole ring, has been a subject of extensive research. nih.govmdpi.comacs.org Many nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov

In one study, coumarin (B35378) acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. mitwpu.edu.in Certain derivatives showed significant anti-inflammatory activity compared to the standard drug, celecoxib. mitwpu.edu.in Specifically, substitution on the isatin (B1672199) ring was found to have a notable effect on the anti-inflammatory and anticonvulsant activities of the compounds. mitwpu.edu.in

Another study focused on pyridine- and thiazole-based hydrazides. nih.govacs.org A series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides were synthesized and evaluated for their anti-inflammatory properties. acs.org The results indicated that the nature of the substituent on the arylmethylidene moiety influences the anti-inflammatory activity. acs.org

These findings highlight the potential of designing and synthesizing novel derivatives of this compound as a source of new anti-inflammatory agents. nih.govmitwpu.edu.in

Antiviral Potentials

The antiviral potential of hydrazide derivatives has been an area of scientific inquiry. nih.gov Syntheses of C-4-hydrazide derivatives of 2',3'-dideoxycytidine (ddC) have been carried out to explore their anti-HIV activity. nih.gov While these specific compounds did not show inhibition of HIV-1 replication in cell culture, the modifications did increase the lipophilicity of the parent molecule, which can be a desirable property for drug candidates. nih.gov

More recently, with the emergence of new viral threats, the search for broad-spectrum antiviral agents has intensified. rsc.org A study investigating pyrazole (B372694) derivatives with a hydroxyquinoline scaffold reported promising antiviral activity against several coronaviruses, including SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org The synthesized compounds demonstrated the ability to directly deactivate the virus (virucidal effect) and inhibit its replication within host cells. rsc.org

Another study explored the antiviral activity of derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]azulene-2-carboxylic acid. researchgate.net The efficacy of these compounds was evaluated in vitro, demonstrating the ongoing effort to identify new chemical scaffolds with antiviral properties. researchgate.net

While direct evidence for the antiviral activity of this compound itself is limited in the provided context, the broader class of hydrazide derivatives continues to be a source of interest for the development of new antiviral therapies. nih.govnih.gov

Mechanistic Elucidation of Biological Actions of 2 4 Chlorophenyl Acetohydrazide

Investigation of Molecular Targets and Pathways

The biological activity of 2-(4-Chlorophenyl)acetohydrazide and its derivatives involves interaction with various molecular targets and signaling pathways. Research into related compounds has shed light on potential mechanisms. For instance, derivatives of this compound have been synthesized and studied for their anti-inflammatory properties. One such derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), was found to attenuate nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This effect is achieved through the inhibition of the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. nih.gov Prophylactic treatment with this derivative resulted in the protection of dopaminergic neurons and improved behavioral outcomes in an animal model of Parkinson's disease, suggesting that its neuroprotective effects are mediated by the suppression of microglia-mediated neuroinflammation. nih.gov

Modulation of Enzyme and Receptor Activity

The modulation of enzyme and receptor activity is a key aspect of the biological effects of this compound and its analogs. The hydrazide functional group is known to interact with various enzymes. Hydrazides, sharing an N-N moiety with hydrazines, can react with atmospheric oxygen to produce oxygen radicals, a reaction enhanced by metal ions. nih.gov This reactivity can lead to irreversible damage to the prosthetic groups of proteins and degradation of the polypeptide chain. nih.gov

In the context of receptor activity, related compounds have been shown to interact with G protein-coupled receptors (GPCRs). For example, the glucagon (B607659) receptor's pharmacology can be modulated by receptor activity-modifying protein-2 (RAMP2). nih.gov This interaction alters both ligand selectivity and G protein preference of the receptor. nih.gov Such findings highlight the potential for hydrazide-containing compounds to influence receptor signaling, although direct evidence for this compound is still emerging.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential Modulation

The generation of reactive oxygen species (ROS) is a significant mechanism of action for many hydrazide derivatives. The N-N bond in hydrazides can react with molecular oxygen to produce oxygen radicals. nih.gov This process is often catalyzed by the presence of metal ions and can lead to oxidative stress within cells. nih.gov Studies on other hydrazone complexes, such as those involving copper(II), have demonstrated increased fluorescence intensity when stained with DCF-DA, a marker for ROS, indicating cellular ROS generation. researchgate.net

The production of ROS is closely linked to mitochondrial function. An increase in intracellular ROS can lead to the modulation of the mitochondrial membrane potential (Δψm). The mitochondrial permeability transition pore (PTP) is a key player in this process. nih.gov Opening of the PTP can be triggered by various stimuli, including membrane depolarization and increased matrix Ca2+. nih.gov This can lead to the release of pro-apoptotic factors from the mitochondria, ultimately initiating cell death pathways. While direct studies on this compound are limited, the known ROS-generating capabilities of hydrazides suggest a likely impact on mitochondrial membrane potential.

| Cellular Process | Key Molecules/Pathways Involved | Outcome |

| ROS Generation | Hydrazide N-N moiety, Molecular Oxygen, Metal Ions | Production of superoxide (B77818) anions, hydroxyl radicals |

| Mitochondrial Membrane Potential | Mitochondrial Permeability Transition Pore (PTP), Ca2+ | Depolarization of mitochondrial membrane |

Caspase Activation Pathways

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Their activation can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. uts.edu.auresearchgate.net The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. uts.edu.aunih.gov The intrinsic pathway is initiated by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. uts.edu.aunih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which carry out the dismantling of the cell. uts.edu.au

Given that this compound and its derivatives can induce ROS production and modulate mitochondrial membrane potential, it is plausible that they can trigger the intrinsic caspase activation pathway. nih.govresearchgate.net The release of cytochrome c following mitochondrial disruption would lead to the formation of the apoptosome and the activation of caspase-9, initiating the apoptotic cascade.

| Pathway | Initiator Caspase | Key Events |

| Extrinsic | Caspase-8, Caspase-10 | Death receptor ligation, DISC formation |

| Intrinsic | Caspase-9 | Mitochondrial stress, Cytochrome c release, Apoptosome formation |

Nitric Oxide (NO) Release Mechanisms

Certain derivatives of this compound have been investigated for their ability to release nitric oxide (NO), a molecule with diverse physiological and pathological roles. Furoxan heterocycles, for instance, are known to release NO through a thiol-dependent mechanism. mdpi.com The release of NO can have significant antitumor effects, including the inhibition of cell proliferation and the induction of apoptosis. mdpi.com The antiproliferative activity of some NO-releasing compounds has been shown to be directly linked to their ability to donate NO. mdpi.com

The antibacterial mechanisms of NO are also noteworthy. NO can cause damage to bacterial cell membranes, cleave DNA, and disrupt the functionality of membrane proteins through the formation of S-nitroso (RSNO) structures. nih.gov

Interference with Parasite Folate Metabolism

The folate metabolic pathway is an essential target for antimicrobial and antiparasitic drugs. In the parasite Leishmania, which is a folate auxotroph, this pathway is critical for survival. nih.gov Key enzymes in this pathway include dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine (B1203161) reductase 1 (PTR1). nih.govnih.gov Antifolates like methotrexate (B535133) (MTX) work by inhibiting these enzymes. nih.gov

The Pivotal Role of this compound in Modern Drug Discovery: A Focus on Structure-Activity Relationships and Molecular Design

The chemical scaffold of this compound has emerged as a versatile and crucial starting point in the field of medicinal chemistry. Its unique structural features, comprising a 4-chlorophenyl ring linked to a reactive acetohydrazide moiety, make it an ideal precursor for synthesizing a diverse array of heterocyclic compounds with significant therapeutic potential. This article delves into the intricate structure-activity relationship (SAR) studies and molecular design strategies that leverage this compound to develop novel therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Strategies

The core principle behind the use of 2-(4-chlorophenyl)acetohydrazide in drug design is the systematic modification of its structure to enhance biological activity and selectivity. By understanding how different chemical groups affect the molecule's interaction with biological targets, chemists can rationally design more effective and targeted drugs.

The terminal hydrazide group (-CONHNH₂) of this compound is a key functional handle that allows for the synthesis of a wide range of derivatives, most notably Schiff bases (azomethines) through condensation with various aldehydes. kfupm.edu.sanih.gov Research has consistently shown that the biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic aldehyde portion of the molecule.

A study on a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, which originate from a similar chloro-phenyl hydrazide core, demonstrated this principle effectively against various bacterial strains. kfupm.edu.satjpr.org The parent hydrazide was reacted with a panel of substituted arylaldehydes to produce a library of Schiff bases. The antibacterial screening of these compounds revealed a strong dependence of activity and selectivity on the substituent pattern of the terminal phenyl ring.

For instance, the derivative 8e , bearing a 2,4-dichloro substitution on the terminal phenyl ring, exhibited the highest potency against E. coli with a Minimum Inhibitory Concentration (MIC) of 9.45 ± 1.00 µM. In contrast, the most effective compound against S. typhi was 8p , which features a 3,4-dioxy-methylene group, with an MIC of 10.04 ± 1.25 µM. kfupm.edu.satjpr.org Other derivatives showed moderate or no activity, highlighting that specific electronic and steric properties are required for targeting different bacteria.

| Compound ID | Substituent (R) on Terminal Phenyl Ring | Target Organism | MIC (µM) kfupm.edu.satjpr.org |

| 8e | 2,4-dichloro | E. coli | 9.45 ± 1.00 |

| 8p | 3,4-dioxy-methylene | S. typhi | 10.04 ± 1.25 |

| 8b | 2-chloro | S. aureus | >50 |

| 8c | 4-chloro | S. typhi | >50 |

| Ciprofloxacin | (Reference Drug) | E. coli | 8.90 ± 1.65 |

| Ciprofloxacin | (Reference Drug) | S. typhi | 9.13 ± 2.00 |

This table is interactive. You can sort and filter the data.

Similarly, another study involving the synthesis of quinazolinone derivatives bearing the (4-chlorophenyl)acetamide moiety found that substituent modifications could pivot the biological activity between antimicrobial and anticancer effects. nih.govresearchgate.net Compounds 3, 8, 11, and 12 in the series showed significant antimicrobial activity, comparable to standard drugs. However, compound 5 was identified as having the most promising anticancer activity within the series, demonstrating how substituent changes can redirect the therapeutic application of the core scaffold. nih.govresearchgate.net

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a specific biological target. Identifying these requirements is a critical step in drug design. Derivatives of this compound have been instrumental in elucidating pharmacophores for various activities, including anticonvulsant and antimicrobial effects.

For anticonvulsant activity, a widely accepted pharmacophore model includes several key features: a hydrophobic aryl ring, an electron-donor atom, and a hydrogen-bond acceptor/donor (HBA/HBD) unit. nih.govresearchgate.net The derivatives of this compound fit this model well:

Hydrophobic Aryl Ring: The 4-chlorophenyl group serves as the essential hydrophobic element that can interact with non-polar pockets in the target receptor or enzyme.

Electron Donor/HBA/HBD Unit: The acetohydrazide linker (-CH₂-CO-NH-NH₂) provides multiple pharmacophoric features. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. researchgate.net

For antimicrobial agents, particularly Schiff base derivatives, the azomethine or imine group (-N=CH-) is considered a crucial pharmacophoric element. nih.govajbasweb.com The general pharmacophore for these antibacterial agents can be described as an Ar-X-Ar' structure, where:

Ar is the 4-chlorophenyl group.

X is the acetohydrazide-imine linker, providing the correct spatial orientation and hydrogen bonding capabilities.

Ar' is the second substituted aromatic ring, where modifications fine-tune the selectivity and potency. kfupm.edu.satjpr.org

Molecular docking studies further illuminate these pharmacophoric interactions at an atomic level. nih.gov In the design of novel quinazolinone derivatives, docking simulations revealed that the 4-chlorophenyl group fits into a key binding pocket of the target protein. nih.govresearchgate.net These computational studies help validate the proposed pharmacophore models and guide the design of new molecules with improved binding affinity.

Rational drug design leverages the understanding of SAR and pharmacophoric requirements to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. The this compound scaffold is an excellent platform for this approach.

The design process typically follows these steps:

Lead Identification: A simple derivative, such as a Schiff base of this compound, is identified with modest biological activity.

SAR-Guided Optimization: Based on initial SAR data, such as that presented in Table 1, chemists can make informed decisions. For example, knowing that a 2,4-dichloro substitution enhances activity against E. coli prompts the exploration of other halogen and electron-withdrawing groups at various positions. kfupm.edu.sa

Molecular Hybridization: This strategy involves combining the this compound pharmacophore with other known biologically active scaffolds. This has been successfully applied by creating hybrids with moieties like 1,3,4-oxadiazole (B1194373), researchgate.net quinazolinone, nih.govresearchgate.net and thiazolidin-4-one, nih.govmdpi.com leading to compounds with potent and diverse biological activities.

Computational Screening: Before undertaking complex synthesis, computational tools are used to guide the design. Molecular docking allows researchers to predict the binding affinity of a library of virtually designed compounds against a biological target. mdpi.com This in silico screening prioritizes the most promising candidates for synthesis, making the drug discovery process more efficient. For instance, docking studies on novel anticancer quinazolinones helped identify compounds 5 and 7 as having favorable binding scores, marking them as lead candidates for further development. nih.govresearchgate.net

Through these iterative cycles of design, synthesis, and testing, the simple starting block of this compound is transformed into highly optimized drug candidates tailored for specific therapeutic targets.

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Acetohydrazide

Synthesis of Novel Heterocyclic Derivatives

The hydrazide moiety of 2-(4-Chlorophenyl)acetohydrazide is a nucleophilic center, readily participating in condensation and cyclization reactions to form a diverse array of heterocyclic compounds. These derivatives have been the subject of extensive research due to their potential applications in various fields.

N-Acylhydrazone Derivatives

N-acylhydrazones are a prominent class of derivatives synthesized from this compound. The synthesis typically involves the condensation reaction between the hydrazide and various aromatic or heteroaromatic aldehydes or ketones. javeriana.edu.coresearchgate.netnih.gov This reaction is usually carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the reaction. researchgate.netnih.gov The resulting N-acylhydrazone contains the characteristic azomethine group (-C=N-NH-C=O).

The general synthetic scheme for the preparation of N-acylhydrazone derivatives of this compound is as follows:

Reaction of this compound with an aldehyde or ketone to form an N-acylhydrazone.

The structure of the resulting N-acylhydrazones can be confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry. javeriana.edu.co X-ray diffraction studies have also been employed to determine the precise three-dimensional structure of these molecules. javeriana.edu.co The N-acylhydrazone scaffold is recognized for its presence in a wide range of biologically active compounds. researchgate.net

A study detailed the synthesis of 2-(4-chlorophenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and 2-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-acetohydrazide through a multistep procedure. javeriana.edu.co These compounds were characterized by various spectroscopic methods, and the structure of the former was confirmed by X-ray diffraction. javeriana.edu.co